1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide
Description
1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide is a heterocyclic organic compound featuring a quinazolin-4-one core linked via a butanoyl chain to a piperidine-4-carboxamide moiety. The quinazolinone ring system is known for its pharmacological versatility, particularly in targeting enzymes and receptors involved in neurological and oncological pathways . This compound is part of a broader class of quinazoline derivatives investigated for therapeutic applications, including anticonvulsant and anticancer activities .
Properties
IUPAC Name |
1-[4-(4-oxoquinazolin-3-yl)butanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c19-17(24)13-7-10-21(11-8-13)16(23)6-3-9-22-12-20-15-5-2-1-4-14(15)18(22)25/h1-2,4-5,12-13H,3,6-11H2,(H2,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIBEKNYQYKPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Butanoyl Group: The quinazolinone core is then reacted with a butanoyl chloride derivative in the presence of a base such as triethylamine to form the 4-(4-oxoquinazolin-3(4H)-yl)butanoyl intermediate.
Coupling with Piperidine-4-carboxamide: The final step involves coupling the 4-(4-oxoquinazolin-3(4H)-yl)butanoyl intermediate with piperidine-4-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinazolinone moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which is beneficial in treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Quinazolinone vs. Other Heterocycles: The quinazolinone core distinguishes the target compound from thienopyrimidinones () and benzodiazolones (). Quinazolinones are associated with anticonvulsant activity due to their ability to modulate GABA receptors , whereas thienopyrimidinones may target kinase pathways .
The terminal carboxamide group in the target compound improves metabolic stability relative to the free carboxylic acid in CAS 25818-89-7 () .
Substituent Effects :
- Halogenation (e.g., bromine in ) is absent in the target compound, which may reduce toxicity but also limit potency compared to halogenated derivatives .
- The fluorobenzyl group in ’s compound enhances lipophilicity and target selectivity, a feature absent in the target .
Research Findings and Pharmacological Insights
- Anticonvulsant Activity: Quinazoline derivatives with electron-withdrawing groups (e.g., bromine) exhibit enhanced anticonvulsant efficacy in rodent models . The target compound’s lack of halogens suggests a different mechanism, possibly via non-covalent interactions with neural targets.
- Enzyme Inhibition: Piperidine carboxamides are common in kinase inhibitors (e.g., ’s compound 43), but the target’s quinazolinone core may shift selectivity toward dehydrogenases or proteases .
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to 18b (), involving coupling of 4-oxoquinazolin-3(4H)-yl intermediates with activated butanoyl-piperidine derivatives .
Biological Activity
1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antitumor, antibacterial, and antifungal activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 386.4 g/mol
Antitumor Activity
Research indicates that derivatives of 4-oxoquinazoline compounds exhibit significant antitumor properties. For instance, studies have shown that certain 4-oxoquinazoline derivatives can inhibit angiogenesis and cytokine production, which are crucial in tumor progression. The specific compound this compound has been linked to these mechanisms, suggesting potential applications in cancer therapy .
Antibacterial Activity
The antibacterial efficacy of related compounds has been extensively documented. For example, studies on piperidine derivatives have demonstrated their ability to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Pseudomonas aeruginosa | Variable |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans and other fungal strains. The MIC values for antifungal activity were reported to be between 16.69 to 78.23 µM against C. albicans .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound acts as a non-competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, which is critical for its potential use in dermatological applications .
- Cytokine Modulation : It has been observed to modulate the production of pro-inflammatory cytokines like TNF-alpha, which plays a role in inflammatory responses and cancer progression .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antitumor Efficacy : A study demonstrated that a derivative exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating strong potential for therapeutic use.
- Antimicrobial Screening : In vitro tests showed that piperidine derivatives had broad-spectrum antimicrobial activity, with specific modifications enhancing their efficacy against both bacterial and fungal strains .
Q & A
Q. Methodological Approach
- NMR Analysis : Compare experimental H NMR shifts with published data for analogous compounds. For example, piperidine-4-carboxamide derivatives exhibit characteristic signals:
- Piperidine protons: δ 1.52–3.42 ppm (multiplet) .
- Quinazolinone aromatic protons: δ 7.49–8.09 ppm (doublets, J = 8.5 Hz) .
- IR Validation : Confirm carbonyl (C=O) stretches at 1687–1730 cm and NH/OH bands at 3259–3359 cm .
- Contradiction Resolution : Use 2D NMR (COSY, HSQC) to assign overlapping peaks or employ computational tools (e.g., ACD/Labs) to simulate spectra .
What computational strategies are effective for predicting the reactivity and stability of this compound in novel reaction environments?
Q. Advanced Computational Design
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, transition states, and intermediate stability. Software like Gaussian or ORCA can predict activation energies for hydrolysis or oxidation .
- Machine Learning : Train models on existing reaction datasets (e.g., PubChem) to predict optimal conditions (solvent, temperature) for derivatization .
- Reaction Optimization : Integrate computational feedback loops (e.g., ICReDD’s approach) to iteratively refine experimental parameters, reducing trial-and-error cycles by 40–60% .
Case Study :
ICReDD’s hybrid computational-experimental workflow reduced reaction development time for similar piperidine derivatives by correlating quantum mechanics (QM) calculations with empirical data .
What experimental protocols are recommended for evaluating the compound’s biological activity and target specificity?
Q. Biological Assay Design
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA II, IX) using stopped-flow CO hydration assays. IC values < 10 nM indicate high potency .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization in cancer cell lines (e.g., HeLa) via confocal microscopy .
- Target Validation : Perform siRNA knockdown or CRISPR-Cas9 gene editing to confirm on-target effects (e.g., apoptosis via caspase-3 activation) .
Q. Stability Optimization
- pH Studies : Conduct accelerated stability testing (40°C/75% RH) across pH 3–7. The compound degrades rapidly at pH < 4 (hydrolysis of amide bonds) .
- Lyophilization : Stabilize by freeze-drying with cryoprotectants (e.g., trehalose) to maintain integrity for >12 months .
- Excipient Screening : Use molecular dynamics (MD) simulations to identify compatible surfactants (e.g., Poloxamer 188) that reduce aggregation .
Recommendation : Store at −20°C in anhydrous DMSO to prevent hydrolysis .
What strategies are effective for scaling up synthesis while maintaining enantiomeric purity in chiral derivatives?
Q. Process Chemistry
- Chiral Resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers (>99% ee) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to minimize racemization .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
